3-Fluoro-2-hydroxy-N-methylbenzamide is a chemical compound with the molecular formula and a molecular weight of 169.15 g/mol. It is categorized as an aromatic amide due to the presence of a benzene ring, a hydroxyl group, and a fluorine substituent. The compound is notable for its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various methods, primarily involving the fluorination of 2-hydroxy-N-methylbenzamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide. The synthesis typically occurs under mild conditions in organic solvents like acetonitrile, often utilizing bases such as potassium carbonate to facilitate the reaction.
3-Fluoro-2-hydroxy-N-methylbenzamide is classified under the following categories:
The synthesis of 3-Fluoro-2-hydroxy-N-methylbenzamide can be achieved through several synthetic routes:
The typical reaction setup includes:
The chemical structure of 3-Fluoro-2-hydroxy-N-methylbenzamide can be represented by the following data:
| Property | Value |
|---|---|
| CAS No. | 705949-55-9 |
| Molecular Formula | C₈H₈FNO₂ |
| Molecular Weight | 169.15 g/mol |
| InChI | InChI=1S/C8H8FNO2/c1-10-8(12)5-3-2-4-6(9)7(5)11/h2-4,11H,1H3,(H,10,12) |
| InChI Key | AKEBREZDPBRQKP-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)C1=C(C(=CC=C1)F)O |
The compound features a hydroxyl group positioned at the second carbon and a fluorine atom at the third carbon of the benzene ring, contributing to its unique reactivity and properties.
3-Fluoro-2-hydroxy-N-methylbenzamide can undergo various chemical reactions:
The reaction conditions for each type of reaction vary:
The mechanism of action for 3-Fluoro-2-hydroxy-N-methylbenzamide involves:
Physical and chemical properties are crucial for understanding its behavior in various environments, especially in biological systems where it may interact with other molecules.
3-Fluoro-2-hydroxy-N-methylbenzamide has several scientific uses:
3-Fluoro-2-hydroxy-N-methylbenzamide represents a strategically engineered small molecule that integrates fluorine’s stereoelectronic properties with the metal-chelating capability of an ortho-hydroxybenzamide scaffold. The molecular design capitalizes on three key features:
Genetic studies of HSD17B13 truncation variants revealed significant protection against nonalcoholic steatohepatitis (NASH) progression, establishing this enzyme as a high-value target. The 3-fluoro-2-hydroxy-N-methylbenzamide scaffold was rationally designed to mimic the steric and electronic properties of natural hydroxysteroid substrates while resisting enzymatic degradation [2]. In silico docking studies predict high complementarity between the planar benzamide core and the hydrophobic substrate-binding cleft of HSD17B13, with fluorine modulating the pKa of the phenolic hydroxyl for optimal proton transfer during catalysis inhibition [2] [4].
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3